[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(9-12-5-3-2-4-6-12)13-7-8-16(10-13)11-14(17)18/h2-6,13H,7-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRNQUBGOIMORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diaminobutane Derivatives
A common route involves cyclizing 1,4-diaminobutane derivatives under acidic or basic conditions. For example, 1,4-diaminobutane treated with hydrochloric acid forms the pyrrolidine hydrochloride salt, which is neutralized to yield the free base. This method is scalable but requires careful control of stoichiometry to avoid oligomerization.
Hydrogenation of Pyrroline Intermediates
Δ³-Pyrroline intermediates, such as 1-benzyl-Δ³-pyrroline-2,5-dione, undergo hydrogenation using Raney Ni under high-pressure H₂ (700–900 psi) to produce 3-aminopyrrolidines. This method achieves high stereoselectivity (>20:1 dr) and is compatible with N-protecting groups like Cbz (benzyloxycarbonyl).
Introduction of Benzyl-Methyl-Amino Group
Functionalization at the pyrrolidine 3-position is achieved through alkylation or reductive amination.
Alkylation with Benzyl Halides
Benzyl halides (e.g., benzyl chloride) react with pyrrolidine amines in polar solvents (MeOH, EtOH) under basic conditions (K₂CO₃, NaH). For example, treatment of 3-aminopyrrolidine with benzyl chloride and methylamine in EtOH at 60°C yields the tertiary amine. Competitive N-alkylation is mitigated by using excess benzyl halide (1.5–2 eq).
Reductive Amination
Benzaldehyde and methylamine undergo reductive amination with 3-aminopyrrolidine in the presence of NaBH₃CN or H₂/Pd-C. This method avoids harsh alkylation conditions and improves yields (70–85%).
Acetic Acid Moiety Attachment
The acetic acid group is introduced via carboxylation or nucleophilic substitution.
Carboxylation with CO₂
Reaction of 3-(benzyl-methyl-amino)pyrrolidine with CO₂ under high pressure (50–100 bar) in tetrahydrofuran (THF) forms the carboxylic acid derivative. Yields are moderate (50–65%) due to competing side reactions.
Alkylation with Halogenated Acetic Acid Derivatives
Bromoacetic acid or ethyl chloroacetate reacts with the pyrrolidine nitrogen in DMF using NaH as a base. For example, ethyl chloroacetate alkylation followed by hydrolysis with NaOH yields the target compound in 75–80% purity.
Industrial-Scale Synthesis
Optimized protocols for large-scale production include:
Continuous Flow Reactors
Multi-step reactions are streamlined using continuous flow systems, reducing reaction times from days to hours. For instance, pyrrolidine formation and alkylation are performed in tandem with inline purification.
Catalytic Hydrogenation
Pd/C (5–10 wt%) or Raney Ni catalyzes debenzylation and reduction steps under mild conditions (1–5 bar H₂), minimizing byproducts.
Reaction Optimization and Challenges
Stereochemical Control
Chiral centers at the pyrrolidine 3-position require enantioselective synthesis. Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% ee but increases costs.
Purification Techniques
-
Column Chromatography : Silica gel with EtOAc/hexane (3:7) resolves N-alkylation byproducts.
-
Crystallization : Recrystallization from ethanol/water improves purity to >98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Alkylation + CO₂ | 65 | 85 | Moderate | Low |
| Reductive Amination | 80 | 92 | High | Medium |
| Continuous Flow | 75 | 95 | High | High |
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl-methyl-amino group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl-methyl-amino group.
Scientific Research Applications
Research indicates that [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid acts as a modulator of neurotransmitter systems, which positions it as a candidate for various therapeutic applications. Its structural similarities with other compounds allow for comparative studies in biological activity and pharmacodynamics.
Neurotransmitter Modulation
The compound has shown potential in influencing neurotransmitter pathways, making it relevant for conditions such as depression, anxiety, and other neuropsychiatric disorders. Its ability to interact with neurotransmitter receptors may lead to the development of new therapeutic agents targeting these pathways.
Drug Design and Development
Due to its unique chiral configuration, [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a versatile scaffold for drug design. It can be modified to enhance potency and selectivity towards specific targets in the treatment of neurological disorders.
Neuropharmacological Investigations
Several studies have explored the effects of [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid on animal models of depression and anxiety. These investigations typically involve behavioral assays that measure changes in locomotion, anxiety-like behavior, and overall mood.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that have been optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess purity levels.
Mechanism of Action
The mechanism of action of [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl-Substituted Analog
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1804129-83-6) replaces the methyl group with a cyclopropyl moiety, resulting in a molecular formula of C₁₆H₂₂N₂O₂ and a molecular weight of 274.36 g/mol .
Naphthalenyl-Substituted Analog
Benzeneacetic acid, 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl] (CAS: 870964-67-3), features a naphthalenyl-ethylamino substituent and a benzeneacetic acid chain.
Modifications to the Acetic Acid Chain
Thioacetic Acid Derivative
2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylthio)acetic acid (Compound 16) replaces the oxygen in the acetic acid group with sulfur, forming a thioether linkage. This substitution may enhance lipophilicity and alter electronic properties, impacting membrane permeability or enzymatic degradation .
Propylamino-Linked Analog
2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetic acid (Compound 14) incorporates a propylamino spacer between the pyrrolidine ring and the acetic acid group. With a molecular weight of 383 g/mol ([M+H]⁺), this extension could influence conformational flexibility and binding kinetics .
Structural and Functional Implications
Molecular Weight and Complexity
Functional Group Impact
- Acetic Acid vs. Thioacetic Acid : The thioether in Compound 16 may confer redox activity or resistance to hydrolysis compared to the parent compound’s carboxylate group .
- Aromatic Substituents : Larger aromatic groups (e.g., naphthalenyl in ) enhance π-π stacking interactions but may reduce aqueous solubility.
Biological Activity
The compound [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a member of the pyrrolidine family, characterized by a unique structure that includes a pyrrolidine ring substituted with a benzyl-methyl-amino group and an acetic acid moiety. This structural configuration suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry. The presence of both nitrogen-containing heterocycles and carboxylic acid functional groups may confer distinctive chemical properties and biological interactions.
Structural Characteristics
The compound's structure can be represented as follows:
This indicates the presence of two nitrogen atoms, which are critical for biological activity, especially in modulating neurotransmitter systems.
Biological Activity Overview
Research has indicated that similar pyrrolidine derivatives exhibit significant biological activities, particularly in the context of neurological disorders and antimicrobial properties. The specific interactions of [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid with biological targets remain an area for further investigation, but preliminary findings suggest potential effects on receptor binding and enzyme inhibition.
Potential Biological Activities:
- Neurological Effects : Compounds with similar structures have been shown to influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
- Antimicrobial Properties : Studies indicate that certain pyrrolidine derivatives possess antibacterial and antifungal properties, suggesting that [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may also exhibit similar effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, a comparison with similar compounds is essential. The following table highlights key differences:
| Compound Name | Key Differences |
|---|---|
| {3-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Lacks methyl substitution on the amino group, potentially affecting binding affinity. |
| {3-[(Ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Lacks the benzyl group, which may influence pharmacological properties. |
| {3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Contains an isopropyl substitution, altering steric and electronic properties. |
| {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Features a cyclopropyl group instead of ethyl or isopropyl, affecting reactivity. |
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of pyrrolidine derivatives. For instance:
- Antibacterial Activity : In vitro tests have demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective concentrations for inhibiting bacterial growth .
- Antifungal Activity : Similar studies have shown promising antifungal effects against Candida albicans, suggesting that [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid could be explored for therapeutic applications in treating fungal infections .
- Neuropharmacological Studies : The impact of related compounds on neurotransmitter systems has been documented, indicating potential applications in treating conditions like depression and anxiety disorders due to their ability to modulate serotonin and dopamine levels.
Q & A
Basic Questions
Q. What are the common synthetic routes for [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves alkylation or reductive amination of pyrrolidine precursors. For example, (S)-1-Benzyl-3-methylaminopyrrolidine (CAS RN 169749-99-9) is synthesized via stereoselective N-alkylation using benzyl halides, followed by acetic acid coupling . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., Pd/C for hydrogenation). Yield improvements (>70%) are achievable by monitoring intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- 1H NMR : Identifies benzyl (δ 7.2–7.4 ppm) and pyrrolidine methyl groups (δ 2.1–2.5 ppm).
- 13C NMR : Confirms the acetic acid carbonyl (δ 170–175 ppm) .
Mass spectrometry (MS) with ESI+ mode validates molecular weight (e.g., m/z 263.3 for C14H20N2O2) . Purity is assessed via HPLC with C18 columns and UV detection at 254 nm .
Q. What are the key considerations in selecting solvent systems for purifying [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid?
- Methodological Answer : Solvent choice depends on polarity and solubility. Ethyl acetate/hexane mixtures (3:1) are effective for column chromatography due to moderate polarity. Recrystallization in ethanol/water (4:1) enhances purity by exploiting temperature-dependent solubility gradients .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity, and what experimental approaches validate these effects?
- Methodological Answer : Stereoisomers (e.g., (3R,4R) vs. (3S,4S) configurations in related pyrrolidines) exhibit divergent receptor binding . To assess this:
- Enantioselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate stereoisomers .
- In vitro assays : Compare IC50 values in receptor-binding studies (e.g., GPCRs) using radioligand displacement .
- Molecular docking : Simulate interactions with target proteins (e.g., α2-adrenergic receptors) to correlate stereochemistry with binding energy .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for enhancing target affinity?
- Methodological Answer : Systematic SAR involves:
- Analog synthesis : Modify the benzyl group (e.g., para-fluoro substitution) or replace the acetic acid with propionic acid .
- Pharmacological profiling : Test analogs in dose-response assays (e.g., cAMP inhibition for GPCR activity).
- Statistical modeling : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .
Q. How should researchers address contradictory findings in pharmacokinetic (PK) data for this compound?
- Methodological Answer : Contradictions (e.g., bioavailability variations) require:
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like dosing routes (oral vs. IV) or animal models .
- Mechanistic studies : Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways in vivo .
- Cross-species validation : Compare PK in rodents vs. primates to identify species-specific metabolism .
Q. What experimental designs differentiate allosteric modulation from competitive inhibition at target receptors?
- Methodological Answer :
- Schild regression : Competitive inhibitors shift agonist dose-response curves parallelly; allosteric modulators alter curve slopes .
- Kinetic assays : Measure association/dissociation rates via surface plasmon resonance (SPR). Allosteric binders exhibit slower off-rates .
- Mutagenesis : Introduce mutations at putative allosteric sites (e.g., transmembrane helices) to disrupt modulator binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
